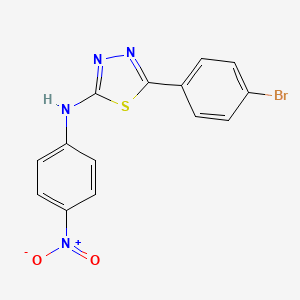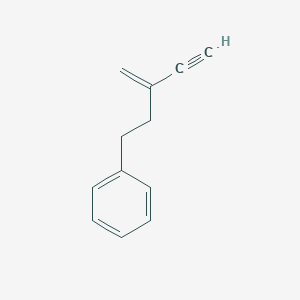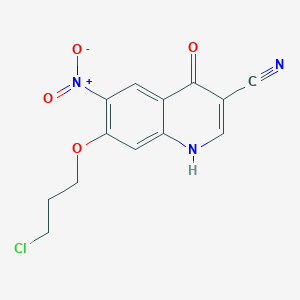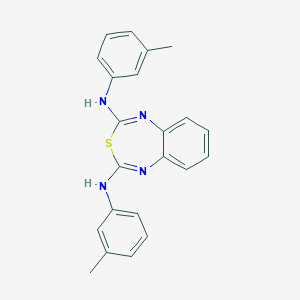
5-Methylundec-6-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylundec-6-ynal is an organic compound with the molecular formula C12H20O It is a member of the aldehyde family, characterized by the presence of a terminal aldehyde group (-CHO) and a triple bond between the sixth and seventh carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylundec-6-ynal typically involves the reaction of 1-decyne with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 1-Decyne: This is achieved through the dehydrohalogenation of 1-decyne bromide using a strong base such as potassium hydroxide.
Reaction with Formaldehyde: The 1-decyne is then reacted with formaldehyde in the presence of a catalyst, such as a transition metal complex, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
5-Methylundec-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triple bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methylundec-6-ynoic acid.
Reduction: 5-Methylundec-6-ynol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
5-Methylundec-6-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 5-Methylundec-6-ynal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triple bond in the compound also allows for interactions with various biological pathways, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Methylcytosine: A methylated form of the DNA base cytosine, involved in gene regulation.
5-Methylundec-6-ynol: The reduced form of 5-Methylundec-6-ynal, with an alcohol group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
823785-49-5 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
5-methylundec-6-ynal |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-9-12(2)10-7-8-11-13/h11-12H,3-5,7-8,10H2,1-2H3 |
InChIキー |
ULLYIJYSWYNJNF-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC(C)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


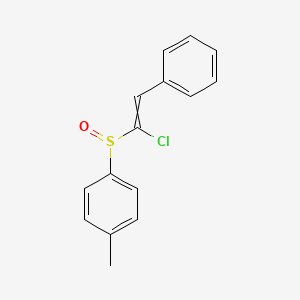

![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)

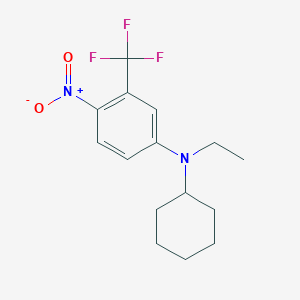
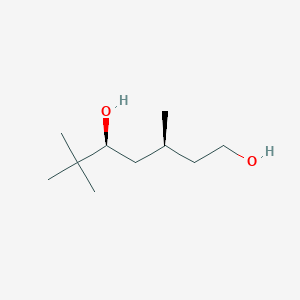
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
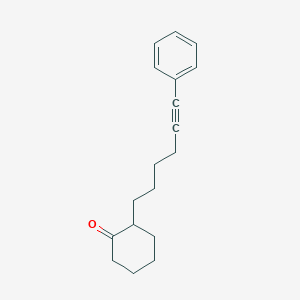
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
